![molecular formula C17H21N5O2 B2511046 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea CAS No. 1795298-19-9](/img/structure/B2511046.png)
1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains an imidazo[1,2-b]pyrazole moiety, which is a type of heterocyclic compound. Heterocycles are widely used in organic synthesis and pharmaceutical chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its constituent parts: the imidazo[1,2-b]pyrazole core, the ethyl group, and the 4-methoxyphenethyl group. Unfortunately, without more specific information or a crystallographic study, it’s difficult to predict the exact structure .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, a similar class of compounds, can be functionalized through various reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis . It’s possible that similar reactions could be used to modify this compound.Scientific Research Applications
- Imidazo[1,2-a]pyridine derivatives, including this compound, have been explored as covalent inhibitors for treating cancers. Researchers have synthesized novel KRAS G12C inhibitors based on the imidazo[1,2-a]pyridine scaffold. Compound I-11, derived from this core structure, has shown promising anticancer activity against KRAS G12C-mutated NCI-H358 cells .
- Imidazo[1,2-a]pyrazine is a versatile scaffold in organic synthesis. Researchers have used it as a core backbone for various reactions, including the Groebke–Blackburn–Bienaymè reaction (GBB reaction) to synthesize novel compounds .
Anticancer Agents
Organic Synthesis
Drug Development
Mechanism of Action
Target of Action
The primary target of this compound is the mTOR (mammalian target of rapamycin) pathway . mTOR is a key regulator of cell growth and proliferation, and its dysregulation is implicated in a variety of diseases, including cancer .
Mode of Action
The compound acts as an ATP-competitive inhibitor of mTOR . It binds to the ATP-binding site of mTOR, preventing ATP from binding and thus inhibiting the kinase activity of mTOR . This results in the suppression of the mTOR signaling pathway .
Biochemical Pathways
The mTOR pathway is a central regulator of cell growth and proliferation. When the mTOR pathway is inhibited, downstream effects include a decrease in protein synthesis, cell cycle arrest, and reduced cell growth and proliferation . Specifically, this compound has been shown to induce G1-phase cell cycle arrest and suppress the phosphorylation of AKT and S6 at the cellular level .
Result of Action
The compound exhibits significant anti-proliferative activity, particularly against non-small cell lung cancer A549 and H460, with IC50 values ranging from 0.02 μM to 20.7 μM . In addition, an obvious anticancer effect was observed in established nude mice A549 xenograft model .
properties
IUPAC Name |
1-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-24-15-4-2-14(3-5-15)6-8-18-17(23)19-10-11-21-12-13-22-16(21)7-9-20-22/h2-5,7,9,12-13H,6,8,10-11H2,1H3,(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTCJZWMUQPPNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCN2C=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.